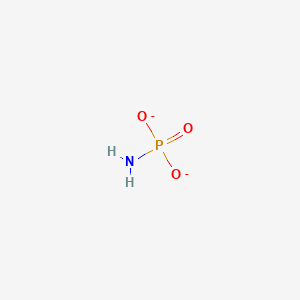
5-Ethenylfuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylfuran-2-carbaldehyde is a synthetic polymer derived from the polymerization of furfural and vinyl alcohol. It is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength. These characteristics make it a valuable material in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethenylfuran-2-carbaldehyde is typically synthesized through the acetalization of polyvinyl alcohol with furfural in the presence of an acid catalyst. The reaction involves the formation of cyclic acetals between the hydroxyl groups of polyvinyl alcohol and the aldehyde group of furfural . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and properties of the final product.
Industrial Production Methods
In industrial settings, the production of polyvinylfurfural involves large-scale reactors where polyvinyl alcohol and furfural are mixed under controlled conditions. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenylfuran-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert polyvinylfurfural into different reduced forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Ethenylfuran-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of adhesives, coatings, and films due to its excellent mechanical and chemical properties
Mecanismo De Acción
The mechanism of action of polyvinylfurfural involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its chemical structure, which allows it to form stable complexes with other molecules. This interaction can influence various biological and chemical processes, making it useful in applications such as drug delivery and material science .
Comparación Con Compuestos Similares
5-Ethenylfuran-2-carbaldehyde can be compared with other similar compounds, such as polyvinyl alcohol, polyvinyl butyral, and polyvinylidene fluoride. Each of these polymers has unique properties that make them suitable for different applications:
Polyvinyl Alcohol: Known for its excellent film-forming properties and water solubility.
Polyvinyl Butyral: Used in safety glass and as a binding agent due to its adhesive properties.
Polyvinylidene Fluoride: Valued for its high chemical resistance and piezoelectric properties
This compound stands out due to its combination of thermal stability, chemical resistance, and mechanical strength, making it a versatile material for various applications.
Propiedades
Número CAS |
32630-50-5 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
5-ethenylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c1-2-6-3-4-7(5-8)9-6/h2-5H,1H2 |
Clave InChI |
YOYFXGKQGYRVDG-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(O1)C=O |
SMILES canónico |
C=CC1=CC=C(O1)C=O |
Sinónimos |
polyvinylfurfural |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















